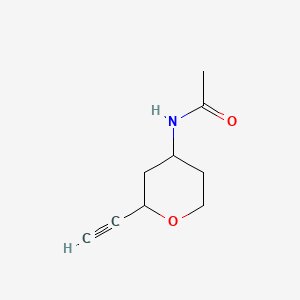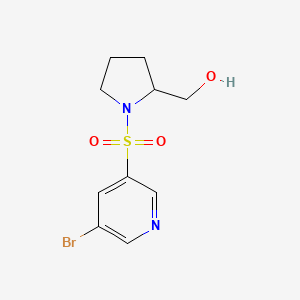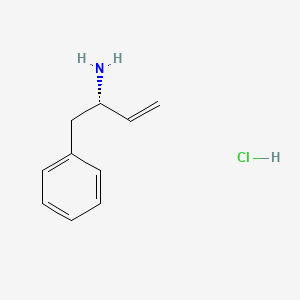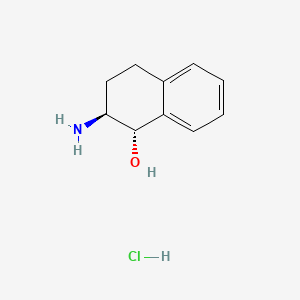
2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction, that allows for the formation of carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a boron atom connected to two oxygen atoms and a carbon atom, forming a boronic ester group. Additionally, the phenyl ring is substituted with chlorine atoms and an isopropoxy group .Chemical Reactions Analysis
As a boronic ester, this compound could potentially be used in various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a prominent application of boronic esters. This reaction is widely used for forming carbon-carbon bonds under mild conditions and is tolerant of various functional groups . The compound can be used to introduce a 3,5-dichloro-4-isopropoxyphenyl group into other molecules, which is valuable in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Protodeboronation Reactions
Protodeboronation of pinacol boronic esters is a useful transformation in organic synthesis. It involves the removal of the boron group from the molecule . This process is particularly important when the boron moiety is no longer needed in the final product, allowing for the generation of hydrocarbons from the corresponding alkenes.
Organic Synthesis Building Blocks
Boronic esters serve as versatile building blocks in organic synthesis. They can be transformed into a wide range of functional groups, enabling the synthesis of diverse molecules with high enantioselectivity . The subject compound can be used to introduce specific substituents into target molecules, facilitating the development of new chemical entities.
Catalysts in Asymmetric Synthesis
Organoboron compounds are significant in asymmetric synthesis, where they can help control the stereochemistry of the synthesized molecule . The compound can be used to prepare enantioenriched organoboron intermediates, which are then transformed into a variety of functional groups.
Functional Group Transformations
The boron moiety in boronic esters can be converted into various functional groups, such as amines, alcohols, and halides . This transformation is crucial for the diversification of molecular structures in drug discovery and material science.
Stability and Purification
Pinacol boronic esters, like the one being analyzed, are known for their stability and ease of purification. These characteristics make them particularly attractive for use in chemical transformations where the boron moiety remains in the product . Their stability also poses challenges for their removal, which has led to the development of specialized deboronation techniques.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,5-dichloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BCl2O3/c1-9(2)19-13-11(17)7-10(8-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXBHTCSXOIXPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682304 |
Source


|
| Record name | 2-{3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1218790-28-3 |
Source


|
| Record name | 2-{3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)







![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-](/img/structure/B595696.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)